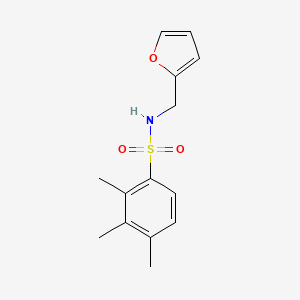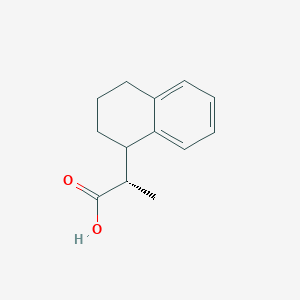![molecular formula C24H14ClFN4O5 B2644978 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-41-4](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H14ClFN4O5 and its molecular weight is 492.85. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Heterocyclic Compound Synthesis : The research demonstrates the synthesis of various heterocyclic compounds, including quinazoline derivatives, through complex reactions. For example, the synthesis of thiazole derivatives from oxadiazoles indicates the versatility of these compounds in forming new chemical structures with potential applications in medicinal chemistry and material science M. Gorelik et al., 1971.
Photoinduced Reactions : Another study explored the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, highlighting the potential for developing green and efficient synthesis methods for pyrazole-fused quinones, which could be relevant for synthesizing compounds like the one Yang He et al., 2021.
Potential Applications
Antimicrobial and Antitumor Activities : Several studies have synthesized novel oxadiazole and quinazoline derivatives, testing them for antimicrobial and antitumor activities. This suggests that compounds structurally related to "3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione" could have potential applications in developing new therapeutic agents Catalin V. Maftei et al., 2013.
Receptor Binding Activities : The study on 3-hydroxy-quinazoline-2,4-dione derivatives reports their binding activities to Gly/NMDA, AMPA, and KA receptors, indicating potential for neurological applications. This underscores the significance of quinazoline derivatives in designing receptor-selective ligands V. Colotta et al., 2004.
properties
CAS RN |
1207032-41-4 |
|---|---|
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C24H14ClFN4O5 |
Molecular Weight |
492.85 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14ClFN4O5/c25-16-5-3-13(8-17(16)26)21-28-22(35-29-21)14-2-4-15-18(9-14)27-24(32)30(23(15)31)10-12-1-6-19-20(7-12)34-11-33-19/h1-9H,10-11H2,(H,27,32) |
InChI Key |
GERGOLBRURWNDS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC(=C(C=C6)Cl)F)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



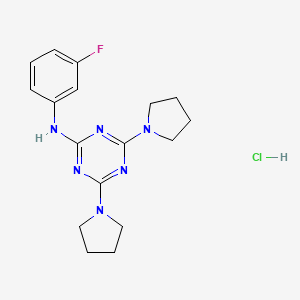
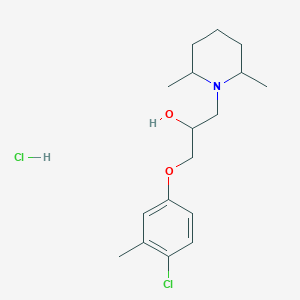
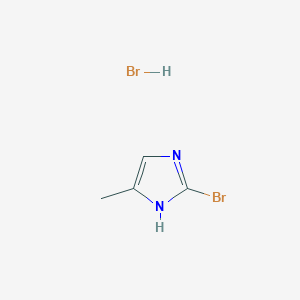
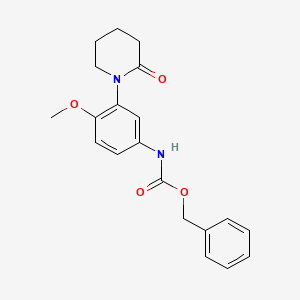
![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)
![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)
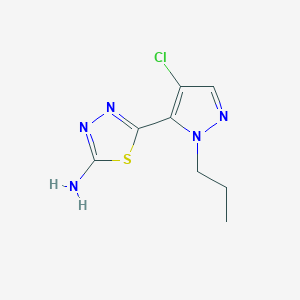
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
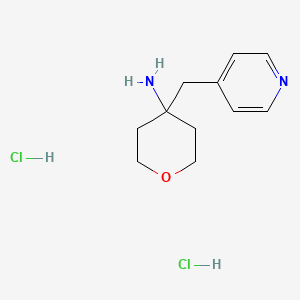
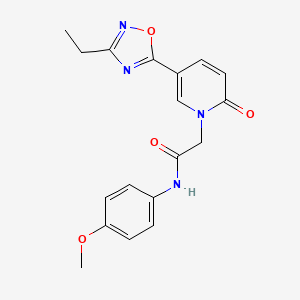
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)
